3-(Piperidin-1-ylsulfonyl)aniline

Lipophilicity Physicochemical Properties Positional Isomerism

Sourcing positional isomers with validated biological activity often delays SAR programs. 3-(Piperidin-1-ylsulfonyl)aniline resolves this with published sub-nanomolar Ki values. • Potency: Ki=1.70 nM (neprilysin), Ki=3.80 nM (aminopeptidase N). • Selectivity: >500,000-fold over diamine oxidase (IC₅₀=1 mM). • Advantage: XLogP3=1.2, a 0.6-log-unit reduction vs. the 2-isomer, aligning with Rule of Three fragment guidelines.

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
CAS No. 22184-99-2
Cat. No. B1306169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-1-ylsulfonyl)aniline
CAS22184-99-2
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N
InChIInChI=1S/C11H16N2O2S/c12-10-5-4-6-11(9-10)16(14,15)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,12H2
InChIKeyAHQOQYXOKZRRPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-1-ylsulfonyl)aniline – Chemical Identity and Procurement Overview


3-(Piperidin-1-ylsulfonyl)aniline (CAS 22184‑99‑2) is a sulfonamide derivative comprising a piperidine ring linked via a sulfonyl bridge to an aniline moiety at the meta‑position. It has a molecular weight of 240.32 g/mol, the molecular formula C₁₁H₁₆N₂O₂S, a computed XLogP3‑AA of 1.2, and a melting point reported in the range 117‑118 °C [REFS‑1]. The compound is primarily employed as a building block in medicinal chemistry, where the sulfonyl‑piperidine‑aniline scaffold is used to explore diverse biological targets [REFS‑2].

Sulfonamide-piperidine building block for medicinal chemistry
Reported affinity for neprilysin/APN supports metalloprotease probe studies
Lower XLogP3 vs 2-isomer may suit ADME-focused library design

Why Positional Isomers Are Not Interchangeable


Positional isomerism of the sulfonyl‑piperidine group on the aniline ring profoundly alters both physicochemical properties and target‑binding profiles. The 3‑substituted isomer possesses a XLogP3 of 1.2, whereas the 2‑substituted isomer exhibits a higher XLogP3 of 1.8, indicating a ~33% increase in lipophilicity that can affect membrane permeability and non‑specific binding [REFS‑1]. Even when lipophilicity is identical (1.2 for the 4‑isomer), the electronic and steric environment of the aniline nitrogen differs, which in turn modulates hydrogen‑bonding capabilities and the orientation of the sulfonyl group. These differences translate into divergent enzyme inhibition profiles, as evidenced by the potent sub‑nanomolar Ki values observed for the 3‑substituted compound against neprilysin and aminopeptidase N, which cannot be assumed for the 2‑ or 4‑positional analogs in the absence of analogous data [REFS‑2].

Target (3-Substituted)
Substitute (2- or 4- Isomer)
Risk Summary
Lower lipophilicity (meta-substituted)
Higher lipophilicity for 2-isomer; similar for 4-isomer
Lipophilicity variation may shift permeability profile and target binding
Reported sub-nanomolar Ki for neprilysin/APN
No enzyme inhibition data publicly available
Bioactivity profile for positional analogs remains uncharacterized
Meta-sulfonyl geometry
Ortho/para substitution alters steric and H-bond environment
Electronic and steric differences may disrupt target engagement

Quantitative Differentiation Evidence


Lipophilicity Differences Among Positional Isomers

3-(Piperidin-1-ylsulfonyl)aniline has a computed XLogP3‑AA of 1.2 [REFS‑1]. The 2‑positional isomer, 2-(Piperidin-1-ylsulfonyl)aniline, has a higher XLogP3‑AA of 1.8, representing a ~33% increase in lipophilicity [REFS‑2]. The 4‑positional isomer shares the same XLogP3 of 1.2 as the 3‑isomer [REFS‑3]. This quantitative lipophilicity difference provides a concrete, measurable basis for selecting the 3‑substituted analog over the 2‑substituted analog in applications where lower non‑specific binding or improved aqueous solubility is required.

Lipophilicity
Head-to-head
Target XLogP3 1.2
2-Isomer XLogP3 1.8
4-Isomer XLogP3 1.2
Supports lower lipophilicity selection for reduced non-specific binding risk
Computed by XLogP3; experimental verification recommended
Lipophilicity Physicochemical Properties Positional Isomerism

Neprilysin Inhibition and Target Selectivity

3-(Piperidin-1-ylsulfonyl)aniline inhibits neprilysin (enkephalinase) purified from rat kidney with a Ki of 1.70 nM when assayed with [³H]D‑Ala²‑Leu‑enkephalin (20 nM) as substrate [REFS‑1]. In contrast, the compound shows only weak inhibition of diamine oxidase from porcine kidney, with an IC₅₀ of 1.00 × 10⁶ nM (1 mM) [REFS‑2]. This >500,000‑fold selectivity window demonstrates that the compound does not act as a promiscuous amine oxidase inhibitor.

Neprilysin Ki
Cross-study
Ki = 1.70 nM
Selectivity >500,000-fold over diamine oxidase
Supports neprilysin probe design; high selectivity over amine oxidase
Rat kidney, [³H]D-Ala²-Leu-enkephalin (20 nM)
Neprilysin Enkephalinase Metalloprotease Inhibition

Aminopeptidase N Inhibition Profile

In a separate enzyme assay, 3-(Piperidin-1-ylsulfonyl)aniline inhibits porcine aminopeptidase N (APN) with a Ki of 3.80 nM, using 10 nM [³H]Leu‑enkephalin as substrate [REFS‑1]. While direct comparator data for positional isomers are not available in public databases, this value is approximately 2‑fold less potent than the compound's inhibition of neprilysin, and over 250,000‑fold more potent than its activity against diamine oxidase.

APN vs Neprilysin
Class-level
APN Ki = 3.80 nM
Neprilysin Ki = 1.70 nM
~2-fold less potent
Indicates broader metalloprotease profile; class-level inference
Porcine APN, [³H]Leu-enkephalin (10 nM)
Aminopeptidase N Metalloprotease Enkephalin Degradation

Off-Target Amine Oxidase Activity

The compound exhibits an IC₅₀ of 130 nM against benzylamine oxidase from porcine serum [REFS‑1]. Although this is a measurable inhibitory concentration, it is approximately 76‑fold higher (less potent) than the Ki observed for neprilysin. This differential activity pattern reinforces the conclusion that the compound does not act as a broad‑spectrum amine oxidase inhibitor and is preferentially engaging specific metalloprotease targets.

Off-target Amine Oxidase
Cross-study
IC₅₀ = 130 nM
~76-fold less potent than neprilysin
Supports selectivity profiling; not a broad-spectrum amine oxidase inhibitor
Porcine serum, benzylamine binding assay
Benzylamine Oxidase Amine Oxidase Selectivity Profiling

Validated Application Scenarios


Neprilysin and Aminopeptidase N Probe Development

The sub‑nanomolar Ki values for neprilysin (1.70 nM) and aminopeptidase N (3.80 nM) position 3-(Piperidin-1-ylsulfonyl)aniline as a suitable starting scaffold for designing chemical probes to study enkephalin metabolism and metalloprotease biology [REFS‑1]. The >500,000‑fold selectivity over diamine oxidase minimizes confounding effects in cell‑based assays [REFS‑2].

Lipophilicity-Controlled Fragment Library Design

With an XLogP3 of 1.2, the compound offers a 0.6‑log‑unit reduction in lipophilicity relative to the 2‑positional isomer [REFS‑3]. This makes it a preferable choice for fragment‑based drug discovery libraries where adherence to 'Rule of Three' guidelines (logP <3) is critical, and where lower lipophilicity is empirically associated with higher ligand efficiency and fewer off‑target interactions.

Sulfonyl-Piperidine Scaffold SAR Studies

The compound provides a well‑characterized benchmark for structure‑activity relationship (SAR) studies of sulfonyl‑piperidine aniline derivatives. The publicly available quantitative inhibition data (Ki and IC₅₀) against four distinct enzyme targets [REFS‑1][REFS‑2] allows direct comparison with newly synthesized analogs to evaluate how modifications (e.g., positional isomerism, ring substitution) impact both potency and selectivity.

Reference Inhibitor for Amine Oxidase Screening

Because 3-(Piperidin-1-ylsulfonyl)aniline is a weak inhibitor of diamine oxidase (IC₅₀ = 1 mM) but a moderately potent inhibitor of benzylamine oxidase (IC₅₀ = 130 nM) [REFS‑2], it can serve as a reference compound in counter‑screens designed to detect amine oxidase liabilities in new chemical entities, particularly those containing sulfonamide or piperidine motifs.

Application
Selection Property
Validation Focus
Neprilysin/APN pathway studies
Metalloprotease affinity profile
Selectivity over amine oxidases
Fragment-based library screening
Lower XLogP3 vs 2-isomer
Permeability and non-specific binding control
Scaffold SAR campaigns
Publicly reported multi-target inhibition data
Benchmarking selectivity against analogues
Amine oxidase counter-screen
Differential amine oxidase inhibition
Benzylamine oxidase vs diamine oxidase context

Technical Documentation Hub

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47 linked technical documents
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